molecular formula C24H22N4O4S B2721804 N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115336-16-7

N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2721804
CAS No.: 1115336-16-7
M. Wt: 462.52
InChI Key: CTRJBVAVDHMVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 1H-imidazole ring at the 3-position. The imidazole ring is further functionalized with a sulfanyl group connected to a carbamoylmethyl moiety bearing a 4-methoxyphenyl group. A furan-2-ylmethyl group is attached to the benzamide nitrogen.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-20-9-7-18(8-10-20)27-22(29)16-33-24-25-11-12-28(24)19-5-2-4-17(14-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRJBVAVDHMVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the imidazole ring through cyclization reactions. The furylmethyl group is then attached via a nucleophilic substitution reaction, and the methoxyphenylamino moiety is introduced through an amide coupling reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

BA99560 (CAS 1207039-11-9, ):

  • Structure : 2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
  • Comparison: Shares the furan-2-ylmethyl and imidazole-sulfanyl motifs but replaces the 4-methoxyphenylcarbamoyl group with a 4-chlorophenylacetamide.

Compound 3a, 3g, 3h ():

  • Structure : N-(substituted benzimidazol-1-yl methyl)-benzamide derivatives.
  • Comparison : These compounds replace the imidazole-sulfanyl moiety with benzimidazole and chlorophenyl/bromophenyl groups. The benzimidazole core may enhance aromatic stacking interactions, while halogen substituents (Cl, Br) increase electrophilicity compared to the methoxy group in the target compound .

Compound 9e ():

  • Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
  • Comparison : Features a triazole-thiazole-acetamide scaffold instead of imidazole-benzamide. The 4-methoxyphenyl group is retained, but the triazole ring may confer rigidity, affecting binding pocket accommodation .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected at ~1660–1680 cm⁻¹, consistent with benzamide derivatives (cf. ). Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer .
  • NMR : Aromatic protons (δ 7.0–8.5 ppm) and methoxy signals (δ ~3.8 ppm) align with 4-methoxyphenyl and furan substituents .

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) 1H NMR (Key Signals, ppm)
Target Compound ~1675 δ 3.8 (OCH₃), 7.2–8.5 (Ar-H)
BA99560 ~1680 δ 7.4–7.6 (Br-C6H4, Cl-C6H4)
Compound 3g () ~1665 δ 7.3–7.9 (Cl-C6H4, benzamide)

Biological Activity

N-[(furan-2-yl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the furan and imidazole moieties. The compound can be synthesized through a series of reactions involving furan derivatives, benzamides, and thiol compounds. The structural confirmation is often achieved using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds can range from 3.0 µM to over 20 µM, indicating substantial potency compared to standard chemotherapeutics like 5-Fluorouracil and doxorubicin .

Compound NameIC50 (µM)Cancer Cell Line
N-(4-methoxyphenyl)carbamoyl derivative5.85MCF-7
Benzamide derivative4.53A549
N-(3-chlorobenzoyl) derivative1.26A549

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. Studies have demonstrated that related benzamide derivatives possess the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as it can mitigate cellular damage associated with cancer progression and other diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in various cancer cell lines, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses, it reduces ROS levels, which are implicated in cancer cell survival.
  • Targeting Specific Pathways : Molecular docking studies suggest that this compound may interact with key proteins involved in tumor growth and metastasis, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and CDK9 (Cyclin-dependent kinase 9) .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Study on MCF-7 Cells : A compound structurally similar to N-[(furan-2-yl)methyl]-3-[2-(4-methoxyphenyl)carbamoyl] showed an IC50 value of 5.85 µM against MCF-7 cells, indicating strong antiproliferative effects .
  • A549 Cell Line Assessment : Another study reported that derivatives exhibited IC50 values ranging from 4.53 µM to 10 µM against A549 cells, suggesting potential for lung cancer treatment .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route must address:

  • Multi-step optimization : Sequential reactions to assemble the benzamide core, imidazole ring, and sulfanyl-linked carbamoylmethyl group. Protecting groups (e.g., for the furan or methoxyphenyl moieties) may prevent undesired side reactions .
  • Coupling efficiency : Use of reagents like carbodiimides (e.g., DCC) or peptide coupling agents (e.g., HATU) for amide bond formation between the benzamide and imidazole-thioether components .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with HPLC or TLC monitoring for purity .
  • Reaction conditions : Temperature control (e.g., low temps for sensitive intermediates) and inert atmospheres to prevent oxidation of sulfur-containing groups .

Table 1 : Example Synthetic Steps

StepReaction TypeKey ReagentsMonitoring Method
1Amide couplingHATU, DIPEATLC (silica gel)
2Imidazole formationNH₄OAc, microwaveHPLC
3Thioether linkageNaSH, DMFNMR

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., imidazole protons at δ 7.2–8.0 ppm, furan methylene at δ 4.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H]+^+ ion matching C₂₃H₂₁N₃O₄S) .
  • X-ray crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Substituent variation : Systematically modify the furan, methoxyphenyl, or imidazole groups to assess impact on bioactivity (e.g., replacing methoxy with halogen to study electronic effects) .
  • Comparative bioassays : Test analogs against validated targets (e.g., kinase inhibition assays or antimicrobial panels) to correlate structural changes with potency .
  • Computational modeling : Molecular docking to predict binding modes with receptors (e.g., imidazole-thioether interactions with ATP-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility controls : Standardize assay conditions (e.g., cell line passage number, solvent concentration) to minimize variability .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular cytotoxicity) to identify confounding factors .
  • Proteomic profiling : Use techniques like thermal shift assays to confirm target engagement and rule off-target effects .

Q. How should researchers select and validate bioassays for evaluating therapeutic potential?

  • Target alignment : Prioritize assays relevant to the compound’s hypothesized mechanism (e.g., anti-inflammatory activity via COX-2 inhibition) .
  • Dose-response validation : Ensure linearity in IC₅₀/EC₅₀ curves and use positive controls (e.g., celecoxib for COX-2 assays) .
  • High-throughput screening (HTS) : Employ robotic platforms for rapid iteration, but validate hits with secondary assays (e.g., Western blotting for protein expression) .

Table 2 : Example Bioassay Parameters

Assay TypeTargetReadoutValidation Criteria
Enzyme inhibitionCOX-2Fluorescence (λₑₓ 535 nm)Z’ factor > 0.5
CytotoxicityHeLa cellsMTT absorbance (570 nm)EC₅₀ reproducibility (n=3)

Methodological Notes

  • Synthesis : Optimize imidazole ring closure using microwave-assisted synthesis to reduce reaction time and improve yield .
  • Data analysis : Use software like MestReNova for NMR deconvolution and PyMol for docking visualization .
  • Contradiction resolution : Apply Design of Experiments (DoE) to statistically isolate variables causing data discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.